Methyl 6-(ethyl(methyl)amino)-2-methylnicotinate
CAS No.:
Cat. No.: VC17461052
Molecular Formula: C11H16N2O2
Molecular Weight: 208.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H16N2O2 |
|---|---|
| Molecular Weight | 208.26 g/mol |
| IUPAC Name | methyl 6-[ethyl(methyl)amino]-2-methylpyridine-3-carboxylate |
| Standard InChI | InChI=1S/C11H16N2O2/c1-5-13(3)10-7-6-9(8(2)12-10)11(14)15-4/h6-7H,5H2,1-4H3 |
| Standard InChI Key | NWYHLTJXQWPYOE-UHFFFAOYSA-N |
| Canonical SMILES | CCN(C)C1=NC(=C(C=C1)C(=O)OC)C |
Introduction
Methyl 6-(ethyl(methyl)amino)-2-methylnicotinate is a compound belonging to the class of nicotinic acid derivatives. It features a pyridine ring with a methyl group at the 2-position, an ethyl(methyl)amino group at the 6-position, and a methoxy group attached to the pyridine ring structure. This compound is notable for its potential applications in medicinal chemistry and biological research, particularly due to its unique structural features that confer specific biological activities.
Synthesis
The synthesis of Methyl 6-(ethyl(methyl)amino)-2-methylnicotinate typically involves several steps, including bromination, esterification, and amination reactions. These processes are common in organic synthesis and can be optimized using continuous flow techniques to enhance yield and purity.
Biological Applications and Research Findings
Methyl 6-(ethyl(methyl)amino)-2-methylnicotinate exhibits biological activity that may include interactions with enzymes or receptors, potentially modulating pathways related to cell proliferation or antimicrobial activity. The specific interactions and pathways are still under investigation but suggest potential therapeutic applications.
Comparison with Similar Compounds
Several compounds share structural similarities with Methyl 6-(ethyl(methyl)amino)-2-methylnicotinate but have distinct properties and applications:
Future Research Directions
Given the unique combination of functional groups in Methyl 6-(ethyl(methyl)amino)-2-methylnicotinate, further research is warranted to explore its therapeutic potential fully. This includes detailed studies on its interactions with biological targets and its pharmacokinetic properties.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume